

Inobrodib: A Technical Guide to its Discovery and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Inobrodib (formerly CCS1477) is a first-in-class, orally bioavailable small molecule inhibitor that potently and selectively targets the bromodomains of the homologous transcriptional co-activators p300 (EP300) and CREB-binding protein (CBP). By competitively binding to the acetyl-lysine binding pocket within the bromodomain, **Inobrodib** displaces p300/CBP from chromatin, particularly at super-enhancer regions that drive the expression of key oncogenes. This disruption of transcriptional machinery leads to the downregulation of critical cancer drivers, including MYC, IRF4, and the androgen receptor (AR), demonstrating significant therapeutic potential in various hematological malignancies and solid tumors. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of **Inobrodib**, complete with detailed experimental protocols and quantitative data.

Discovery of Inobrodib

The discovery of **Inobrodib** was the result of a collaborative drug discovery program between CellCentric and Sygnature Discovery, initiated to identify potent and selective inhibitors of the p300/CBP bromodomains.[1] The program's rationale was based on the established role of p300/CBP as critical co-activators for transcription factors implicated in cancer progression.[2]

Lead Identification and Screening Cascade





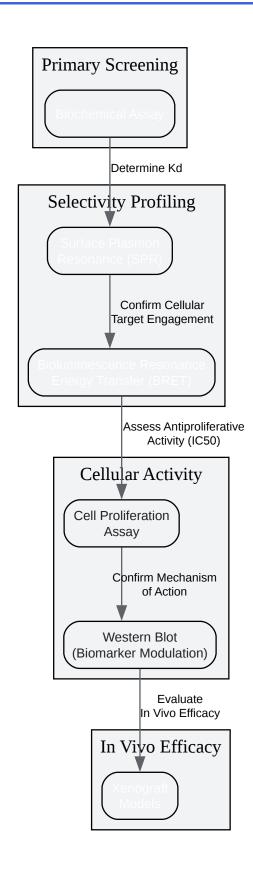


The initial strategy focused on developing a therapeutic agent for castration-resistant prostate cancer (CRPC) by targeting the androgen receptor (AR) signaling pathway, where p300/CBP are known to be crucial co-activators.[1] A structure-based lead optimization campaign was undertaken to design molecules that could potently and selectively inhibit the bromodomains of p300/CBP.[1]

A comprehensive screening cascade was employed to evaluate candidate compounds. This multi-assay approach allowed for the thorough characterization of potency, selectivity, and cellular activity.

Experimental Workflow: Inobrodib Screening Cascade





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Caption: A flowchart illustrating the key stages in the discovery and preclinical evaluation of **Inobrodib**.

Lead Optimization

Through iterative cycles of design, synthesis, and testing, **Inobrodib** (CCS1477) emerged as a lead candidate. It demonstrated high binding affinity for the p300 and CBP bromodomains with excellent selectivity over other bromodomain families, including the Bromodomain and Extra-Terminal (BET) family (e.g., BRD4).[3]

Chemical Synthesis of Inobrodib

The synthesis of **Inobrodib** (CCS1477) is detailed in patent WO 2016/044770.[3] The process is a multi-step synthesis, and a representative scheme is outlined below.

(Disclaimer: The following is a generalized representation based on available information. For a complete and detailed synthesis protocol, please refer to the original patent documentation.)

A simplified, illustrative synthesis scheme would involve:

- Core Scaffold Formation: Construction of the central heterocyclic core structure through a series of condensation and cyclization reactions.
- Functional Group Introduction: Stepwise addition of the various substituents to the core scaffold. This would involve standard organic chemistry transformations such as amide couplings, etherifications, and carbon-carbon bond-forming reactions.
- Chiral Resolution/Asymmetric Synthesis: Introduction of the desired stereochemistry at the chiral centers, either through resolution of a racemic mixture or via an asymmetric synthesis approach.
- Purification: Purification of the final compound using techniques such as column chromatography and recrystallization to achieve high purity.

The final product is formulated into capsules for oral administration.[4]

Mechanism of Action



Inobrodib exerts its anti-cancer effects by disrupting the transcriptional regulation of key oncogenes.[4]

Selective Inhibition of p300/CBP Bromodomains

The primary mechanism of action of **Inobrodib** is its potent and selective inhibition of the bromodomains of p300 and CBP.[4] These proteins are histone acetyltransferases (HATs) that act as transcriptional co-activators. Their bromodomains recognize and bind to acetylated lysine residues on histones and other proteins, a crucial step in the assembly of transcriptionally active chromatin.[5]

Inobrodib competitively binds to the acetyl-lysine binding pocket of the p300/CBP bromodomains, preventing their interaction with acetylated histones.[4] This leads to the displacement of p300/CBP from chromatin, particularly at super-enhancer regions.[4][6]

Disruption of Super-Enhancer Function and Oncogene Expression

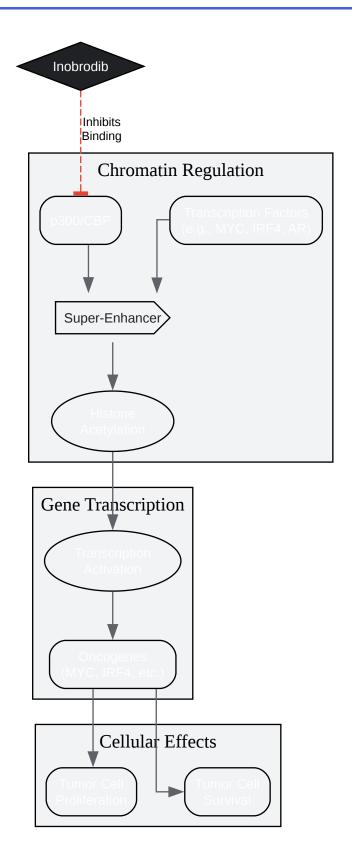
Super-enhancers are clusters of enhancers that are densely occupied by transcription factors and co-activators, and they play a critical role in driving the high-level expression of genes that define cell identity and are often hijacked in cancer to drive oncogene expression.[5][7] p300/CBP are key components of super-enhancers.[5][8]

By displacing p300/CBP from these critical regulatory regions, **Inobrodib** leads to a reduction in histone acetylation (specifically H3K27ac), a hallmark of active enhancers, and a subsequent decrease in the transcription of associated oncogenes.[6][7] Key downstream targets that are downregulated by **Inobrodib** include:

- MYC: A master regulator of cell proliferation, growth, and metabolism, which is overexpressed in many cancers.[4][9]
- IRF4 (Interferon Regulatory Factor 4): A critical transcription factor for the survival of multiple myeloma cells.[4][9]
- Androgen Receptor (AR) and its splice variants: Key drivers of prostate cancer.[9][10]

Signaling Pathway: **Inobrodib**'s Mechanism of Action





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Caption: Diagram illustrating how **Inobrodib** inhibits p300/CBP, leading to the downregulation of oncogene transcription.

Quantitative Data Summary

The following tables summarize the key quantitative data for **Inobrodib** from preclinical studies.

Table 1: Binding Affinity and Selectivity

Target	Assay	Kd (nM)	Reference
p300	SPR	1.3	[3]
СВР	SPR	1.7	[3]
BRD4	SPR	222	[3]

Table 2: Cellular Potency

Cell Line	Cancer Type	Assay	IC50 / GI50 (nM)	Reference
22Rv1	Prostate Cancer	Cell Proliferation	96	[3]
VCaP	Prostate Cancer	Cell Proliferation	49	[3]
OPM2	Multiple Myeloma	CellTiter-Glo	< 100	[2]
Other Hematological Cell Lines	Various	CellTiter-Glo	Submicromolar	[2]

Experimental Protocols Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol provides a general outline for determining the binding affinity of **Inobrodib** to bromodomain proteins.



- Instrumentation: Biacore instrument (or equivalent).
- Sensor Chip: CM5 sensor chip.
- · Ligand Immobilization:
 - Recombinant p300, CBP, or BRD4 bromodomain protein is immobilized on the sensor chip surface using standard amine coupling chemistry.[11][12]
 - The protein is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).
 - The sensor surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
 - The protein solution is injected over the activated surface.
 - Remaining active esters are deactivated with an injection of ethanolamine-HCI.
- Analyte Binding:
 - A dilution series of **Inobrodib** is prepared in running buffer (e.g., HBS-EP+ buffer).
 - Each concentration is injected over the ligand-immobilized surface at a constant flow rate.
 - The association and dissociation phases are monitored in real-time.
- Data Analysis:
 - The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

CellTiter-Glo® Luminescent Cell Viability Assay for IC50 Determination

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of **Inobrodib** in cancer cell lines.



Materials:

- Cancer cell lines of interest.
- Opaque-walled 96-well or 384-well plates.
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
- Luminometer.

Procedure:

- Seed cells in opaque-walled multiwell plates at a predetermined optimal density and allow them to adhere overnight.[14]
- Prepare a serial dilution of Inobrodib in culture medium.
- Treat the cells with the different concentrations of Inobrodib and a vehicle control (e.g., DMSO).
- Incubate the plates for a specified period (e.g., 72 hours).[15]
- Equilibrate the plates to room temperature for approximately 30 minutes.
- Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14]
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
- Measure the luminescence using a plate reader.[17]

Data Analysis:

- Normalize the luminescence readings to the vehicle-treated control wells.
- Plot the percentage of cell viability against the logarithm of the Inobrodib concentration.



• Fit the data to a four-parameter logistic curve to calculate the IC50 value.[16]

Western Blotting for Protein Expression

This protocol describes the assessment of the effect of **Inobrodib** on the protein levels of MYC and IRF4.

Procedure:

- Treat cells with **Inobrodib** at the desired concentration and for various time points.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
- Incubate the membrane with primary antibodies against MYC, IRF4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[18]
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Analysis:

- Quantify the band intensities using densitometry software.
- Normalize the protein levels of MYC and IRF4 to the loading control.



Conclusion

Inobrodib is a promising, first-in-class p300/CBP bromodomain inhibitor with a well-defined mechanism of action and demonstrated preclinical and clinical activity. Its discovery through a rigorous screening and optimization process has yielded a potent and selective molecule. The ability of **Inobrodib** to disrupt super-enhancer function and downregulate key oncogenes provides a strong rationale for its continued development in a range of cancers, particularly in hematological malignancies and prostate cancer. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of epigenetics and drug discovery.

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